1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine (1-(2,4-DNP)-2-heptylidenehydrazine) is an organic compound belonging to the class of dinitrophenylhydrazones (DNPHs) []. Its chemical formula is C₁₃H₁₈N₄O₄ and its PubChem ID is 9568085 []. DNPHs are characterized by the presence of a 2,4-dinitrophenyl group (C₆H₃(NO₂)₂-) attached to a hydrazone functional group (R₂C=N-NH₂) through a carbon-carbon double bond (C=N) []. In 1-(2,4-DNP)-2-heptylidenehydrazine, the R₂ group is a heptylidene moiety (CH₃(CH₂)₆CH=), derived from heptanal (CH₃(CH₂)₆CHO).
The primary application of 1-(2,4-DNP)-2-heptylidenehydrazine, and DNPHs in general, lies in the qualitative identification and characterization of aldehydes and ketones []. DNPHs react readily with the carbonyl group (C=O) of aldehydes and ketones to form the corresponding hydrazone derivatives. These derivatives are typically brightly colored solids with distinct melting points, allowing for their easy identification through visual inspection and melting point determination []. 1-(2,4-DNP)-2-heptylidenehydrazine, specifically, has been employed in the detection of various aldehydes and ketones, including heptanal, benzaldehyde, and acetone.
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine belongs to a class of organic compounds known as dinitrophenylhydrazones (DNPHs). DNPHs are formed by the reaction of a carbonyl group (C=O) with 2,4-dinitrophenylhydrazine. In this case, the carbonyl group comes from heptanal (a 7-carbon aldehyde). DNPHs are commonly used for the identification of carbonyl-containing compounds due to their formation of brightly colored crystalline derivatives.
The key features of the molecule include:
The synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine likely involves the reaction of heptanal with 2,4-dinitrophenylhydrazine in an acidic medium. The balanced chemical equation for this reaction is:
C6H13CHO (heptanal) + C6H4N2O4 (2,4-dinitrophenylhydrazine) -> C6H3(NO2)2N-N=CH(CH2)6CH3 (1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine) + H2O (water)
Information on decomposition reactions or other specific reactions involving this compound is not available in the scientific literature searched.
This section is not applicable as 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is not reported to have a specific biological function.